molecular formula C15H15N3S2 B13788260 benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate

benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate

Cat. No.: B13788260
M. Wt: 301.4 g/mol
InChI Key: GAPPGYVPJUGIHP-ATVHPVEESA-N
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Description

Benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzyl group, a pyridine ring, and a carbamodithioate moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate typically involves the reaction of benzyl isothiocyanate with 2-pyridinecarboxaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently reacts with the isothiocyanate to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the benzyl or pyridine rings.

Scientific Research Applications

Benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate involves its interaction with specific molecular targets and pathways. For example, as a fluorescent probe, the compound undergoes intramolecular charge transfer (ICT) upon binding to metal ions, resulting in changes in fluorescence intensity . In antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes, although the exact molecular targets are still under investigation.

Properties

Molecular Formula

C15H15N3S2

Molecular Weight

301.4 g/mol

IUPAC Name

benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate

InChI

InChI=1S/C15H15N3S2/c1-12(14-9-5-6-10-16-14)17-18-15(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,19)/b17-12-

InChI Key

GAPPGYVPJUGIHP-ATVHPVEESA-N

Isomeric SMILES

C/C(=N/NC(=S)SCC1=CC=CC=C1)/C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=S)SCC1=CC=CC=C1)C2=CC=CC=N2

Origin of Product

United States

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